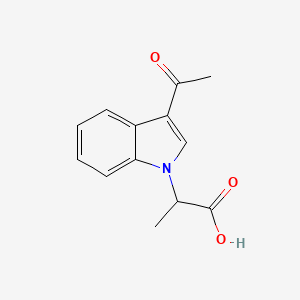

2-(3-Acetyl-1H-indol-1-YL)propansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Acetyl-1H-indol-1-YL)propanoic acid, or 2-AIPA, is a naturally occurring organic compound that has a variety of applications in the scientific and medical fields. It is a white crystalline solid that is soluble in water and other organic solvents. 2-AIPA is a derivative of indole, which is a nitrogen-containing heterocyclic compound found in many natural products. This compound has been studied extensively for its potential therapeutic applications, and has been found to have a number of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antivirene Anwendungen

2-(3-Acetyl-1H-indol-1-YL)propansäure: Derivate haben sich als vielversprechend für den Einsatz als antivirale Wirkstoffe erwiesen. So wurde beispielsweise berichtet, dass bestimmte Indolderivate eine inhibitorische Wirkung gegen Influenza A und andere Viren aufweisen . Der Indolkern, der Teil der Struktur der Verbindung ist, spielt eine entscheidende Rolle bei der Bindung mit hoher Affinität an mehrere Rezeptoren und unterstützt die Entwicklung neuer Therapeutika.

Anti-inflammatorische und analgetische Wirkungen

Indolderivate, einschließlich derer, die mit This compound verwandt sind, wurden als anti-inflammatorisch und analgetisch wirksam befunden . Diese Eigenschaften sind vergleichbar mit denen von bekannten Medikamenten wie Indomethacin und Celecoxib, was auf das Potenzial für die Entwicklung neuer Therapien zur Schmerzbehandlung hindeutet.

Antikrebs-Potenzial

Die Indol-Einheit ist ein wichtiger Bestandteil vieler Verbindungen mit Antikrebs-Eigenschaften. Forschungen zeigen, dass Indolderivate bei der Behandlung verschiedener Krebszellen wirksam sein können und somit einen Weg für die Entwicklung neuer onkologischer Behandlungen bieten .

Antibakterielle Wirkung

Indolderivate wurden auch auf ihre antimikrobiellen Eigenschaften untersucht. Studien haben gezeigt, dass diese Verbindungen gegen eine Vielzahl von Bakterien wirksam sein können, darunter Mycobacterium tuberculosis, das für Tuberkulose verantwortlich ist .

Antidiabetische Wirkungen

Der Indolkern, der in This compound vorhanden ist, wurde mit antidiabetischen Wirkungen in Verbindung gebracht. Dies eröffnet Möglichkeiten für die Verwendung der Verbindung bei der Synthese neuer Medikamente, die auf die Behandlung von Diabetes abzielen .

Antimalaria-Wirkung

Indolderivate wurden als potenzielle Antimalaria-Wirkstoffe identifiziert. Ihre Fähigkeit, das Wachstum von Plasmodium-Arten, die Malaria verursachen, zu hemmen, macht sie für weitere Forschungsarbeiten in diesem Bereich wertvoll .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can vary widely, depending on the specific derivative and the biological context.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.

Biochemische Analyse

Cellular Effects

2-(3-Acetyl-1H-indol-1-YL)propanoic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 2-(3-Acetyl-1H-indol-1-YL)propanoic acid, have been reported to affect antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with specific cellular receptors and signaling molecules, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of 2-(3-Acetyl-1H-indol-1-YL)propanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to bind to multiple receptors with high affinity, which can lead to the modulation of various signaling pathways

Dosage Effects in Animal Models

The effects of 2-(3-Acetyl-1H-indol-1-YL)propanoic acid vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects

Metabolic Pathways

2-(3-Acetyl-1H-indol-1-YL)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to participate in metabolic processes that influence metabolic flux and metabolite levels . The specific metabolic pathways of 2-(3-Acetyl-1H-indol-1-YL)propanoic acid are still being studied, but it is likely to interact with key enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(3-Acetyl-1H-indol-1-YL)propanoic acid within cells and tissues are crucial for its biological activity. Indole derivatives are known to interact with transporters and binding proteins that facilitate their localization and accumulation within specific cellular compartments . The transport mechanisms and distribution patterns of 2-(3-Acetyl-1H-indol-1-YL)propanoic acid are important factors that determine its efficacy and potency.

Subcellular Localization

The subcellular localization of 2-(3-Acetyl-1H-indol-1-YL)propanoic acid plays a significant role in its activity and function. Indole derivatives often contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles within the cell

Eigenschaften

IUPAC Name |

2-(3-acetylindol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8(13(16)17)14-7-11(9(2)15)10-5-3-4-6-12(10)14/h3-8H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUHECCDUKQQNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C2=CC=CC=C21)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424611 |

Source

|

| Record name | 2-(3-ACETYL-1H-INDOL-1-YL)PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869947-43-3 |

Source

|

| Record name | 2-(3-ACETYL-1H-INDOL-1-YL)PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B1276551.png)